1'-アセトキシチャビコールアセテート

概要

説明

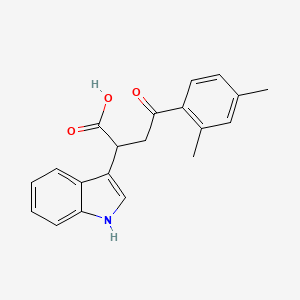

D,L-1′-アセトキシチャビコールアセテート: は、ショウガ科植物、特にアルピニア・ガラランガ種から初めて単離された天然化合物です . この化合物は、抗炎症作用、抗癌作用、抗ウイルス作用など、幅広い生物活性を有するため、大きな注目を集めています .

科学的研究の応用

D,L-1′-Acetoxychavicol Acetate has a wide range of scientific research applications, including:

作用機序

生化学分析

Biochemical Properties

ACA interacts with several enzymes and proteins. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex involved in DNA transcription . ACA also interacts with enzymes such as esterases, acid phosphatases, alkaline phosphatases, and glutathione-S-transferases .

Cellular Effects

ACA has been found to have significant effects on various types of cells. It inhibits cell viability and suppresses angiogenic factor production by interfering with dual Src/FAK kinases . ACA also induces apoptosis-mediated cell death in many cancer types . In non-small cell lung cancer (NSCLC) cells, ACA triggers a pro-survival autophagy through a Beclin-1-independent pathway .

Molecular Mechanism

ACA exerts its effects at the molecular level through several mechanisms. It inhibits the NF-κB signaling pathway, leading to the suppression of tumor angiogenesis and growth . ACA also activates the AMPK pathway, which regulates signal transduction pathways and plays a crucial role in the prevention of diseases, including cancer, obesity, hyperlipidemia, diabetes, and neurodegenerative disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, ACA has shown time-dependent cytotoxicity on tumor cell lines . It also reduces fat deposition in a diet-induced obesity mouse model .

Dosage Effects in Animal Models

In animal models, the effects of ACA vary with different dosages. For instance, in a mouse model of ovalbumin-induced asthma, ACA at doses of 25 mg/kg/day or 50 mg/kg/day reduced the infiltration of white blood cells and the level of IgE in the lungs .

Metabolic Pathways

It is known to interact with the NF-κB and AMPK pathways .

Transport and Distribution

It is known that ACA can penetrate cell membranes to exert its effects .

Subcellular Localization

Given its ability to interact with intracellular proteins such as NF-κB and AMPK, it is likely that ACA can localize to various subcellular compartments .

準備方法

合成経路と反応条件: D,L-1′-アセトキシチャビコールアセテートは、触媒の存在下でチャビコールを無水酢酸でエステル化することにより合成できます . この反応は通常、アセテートエステルの生成を促進するために、反応物を還流条件下で加熱することを伴います。

工業的生産方法: D,L-1′-アセトキシチャビコールアセテートの工業的生産は、有機溶媒を用いてアルピニア・ガラランガの根茎から化合物を抽出し、行われます . 抽出物はその後、さまざまなクロマトグラフィー技術を使用して精製され、高純度の目的化合物が得られます。

化学反応の分析

反応の種類: D,L-1′-アセトキシチャビコールアセテートは、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は、アセテート基をヒドロキシル基に変換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物には、ヒドロキシル化誘導体、酸化生成物、およびD,L-1′-アセトキシチャビコールアセテートの置換アナログが含まれます .

科学研究における用途

D,L-1′-アセトキシチャビコールアセテートは、次のような幅広い科学研究用途があります。

類似化合物との比較

類似化合物:

チャビコールアセテート: 構造的に関連する化合物であり、同様の生物活性を有します。

エストラゴールアセテート: 比較可能な特性を持つ別の酢酸エステル。

オイゲノールアセテート: 類似の化学構造と生物学的効果を共有しています.

独自性: D,L-1′-アセトキシチャビコールアセテートは、2つのアセトキシ基が生物活性を高め、強力なエクスポートイン1阻害剤にするため、ユニークです . この構造的特徴は、他の類似化合物とは異なり、幅広い生物学的効果に貢献しています .

特性

IUPAC Name |

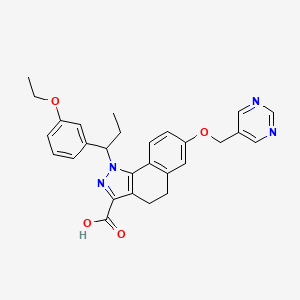

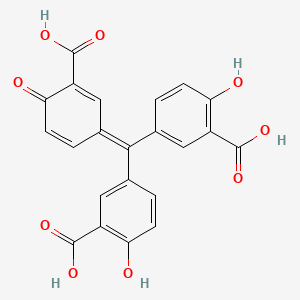

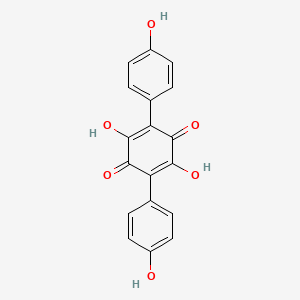

[4-(1-acetyloxyprop-2-enyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMQIUWGGBSIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53890-21-4, 52946-22-2 | |

| Record name | 1'-Acetoxychavicol acetate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-ACETOXYCHAVICOL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734CNR85EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1'-Acetoxychavicol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

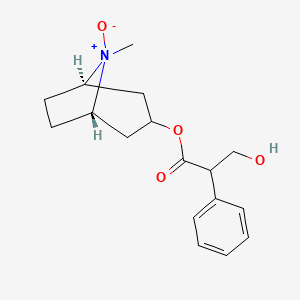

![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)